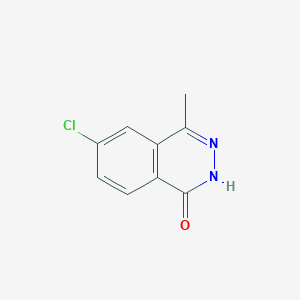![molecular formula C10H24N2O2Si B8137005 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine](/img/structure/B8137005.png)
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine is an organic silicon compound with the molecular formula C10H24N2O2Si. It is known for its unique chemical structure, which includes a piperazine ring and a dimethoxymethylsilyl group. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ether, alcohol, and ketones but insoluble in water .
Preparation Methods
The synthesis of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine typically involves the reaction of piperazine with chloropropylmethyldimethoxysilane. The process can be summarized in the following steps:
Reaction of Piperazine with Chloropropylmethyldimethoxysilane: Piperazine reacts with chloropropylmethyldimethoxysilane in the presence of a base such as sodium ethoxide to form this compound.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound are similar but often involve larger-scale equipment and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The dimethoxymethylsilyl group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the piperazine ring can interact with various functional groups through hydrogen bonding and van der Waals forces . This dual functionality allows the compound to act as an effective coupling agent and surface modifier.
Comparison with Similar Compounds
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine can be compared with other similar compounds, such as:
3-(Dimethoxymethylsilyl)propyl methacrylate: This compound also contains a dimethoxymethylsilyl group but has a methacrylate functional group instead of a piperazine ring.
γ-Aminopropyl-methyl-diethoxysilane: Similar to this compound, this compound contains an aminopropyl group and is used as a coupling agent.
The uniqueness of this compound lies in its combination of a piperazine ring and a dimethoxymethylsilyl group, which provides it with distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
dimethoxymethyl(3-piperazin-1-ylpropyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVGQHNKXOLXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCN1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)

![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)



![(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)
![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)






